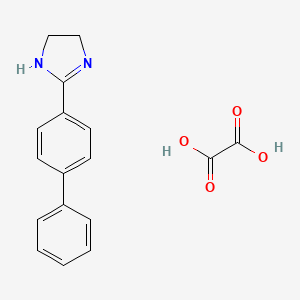
oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole is a complex organic compound that combines the properties of oxalic acid and a substituted imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures (around 160°C) . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Indoles: These compounds are of interest due to their diverse biological and clinical applications.
Uniqueness
Oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole is unique due to its combination of oxalic acid and imidazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
192524-99-5 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H14N2.C2H2O4/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-16-10-11-17-15;3-1(4)2(5)6/h1-9H,10-11H2,(H,16,17);(H,3,4)(H,5,6) |
InChI Key |
ZOQLFRBMKZHUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
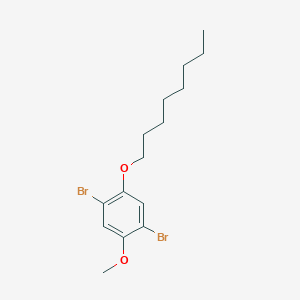

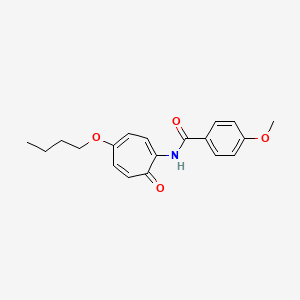
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
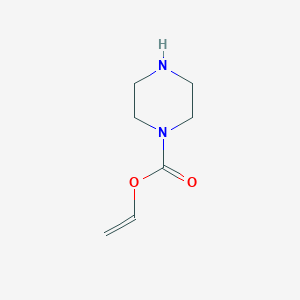
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
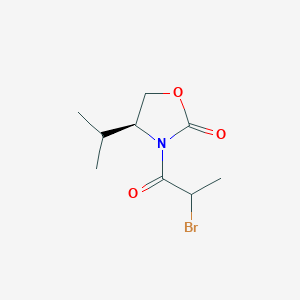
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
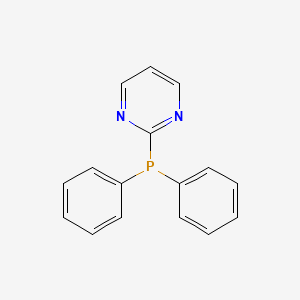

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
